Ampicillin sodium

Overview

Description

Ampicillin sodium is a semi-synthetic derivative of penicillin, belonging to the aminopenicillin class of antibiotics. It is widely used to treat a variety of bacterial infections caused by both gram-positive and gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is often used in clinical settings to treat respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis .

Scientific Research Applications

Ampicillin sodium is extensively used in scientific research across various fields:

Mechanism of Action

Ampicillin sodium exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to specific proteins called penicillin-binding proteins (PBPs) present in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell lysis .

Safety and Hazards

Future Directions

Ampicillin sodium is used to treat certain infections caused by bacteria such as meningitis, lung, blood, heart, urinary tract, and gastrointestinal tract infections . It is also used in some pregnant women to prevent passing an infection to the baby during birth . Future research may focus on optimizing drug exposure and enhancing the treatment of various infections .

Biochemical Analysis

Biochemical Properties

Ampicillin sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located in the bacterial cell wall. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. By binding to PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity also affects cell signaling pathways and gene expression, as the bacteria are unable to maintain their structural integrity. In mammalian cells, this compound can influence cellular metabolism by altering the composition of the gut microbiota, which can impact nutrient absorption and immune function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. This compound is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound in aqueous solutions is influenced by factors such as pH and temperature. Over time, the antibiotic may degrade, reducing its effectiveness. Long-term exposure to this compound can also lead to the development of antibiotic resistance in bacterial populations, which can impact its efficacy in treating infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At high doses, it can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. The threshold for these toxic effects varies depending on the species and individual sensitivity .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating minimal metabolism in the body. It interacts with renal transporters that facilitate its excretion. The metabolic pathways involved in the degradation of this compound are not well-characterized, but it is known to be stable against hydrolysis by beta-lactamases .

Transport and Distribution

This compound is distributed throughout the body, with a volume of distribution slightly higher than the extracellular fluid volume. It is transported across cell membranes by specific transporters and is primarily excreted unchanged in the urine. The distribution of this compound is limited by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not require specific targeting signals or post-translational modifications to reach its site of action. In mammalian cells, this compound does not accumulate in specific organelles but may influence cellular function indirectly through its effects on the gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ampicillin sodium involves several steps. One common method starts with ampicillin trihydrate as the raw material. The process includes preparing and separating an ampicillin amine salt intermediate, followed by the preparation of a sodium isooctanoate solution. The ampicillin amine salt is then redissolved in the sodium isooctanoate solution to form a salt for reaction. The final steps involve crystallizing, filtering, washing, and drying to obtain the this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high purity, quality stability, and low impurity content. The key intermediate, ampicillin ammonium salt, is separated to ensure the final product is of high quality and has good flowability .

Chemical Reactions Analysis

Types of Reactions

Ampicillin sodium undergoes various chemical reactions, including degradation with hydroxyl radicals. This reaction is thermodynamically favorable and involves the addition of the hydroxyl radical to the carbonyl group of the beta-lactam ring .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydroxyl radicals and other oxidizing agents. The reaction conditions often involve specific temperature and pH settings to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from the degradation of this compound include various intermediates, some of which may exhibit higher toxicity than the parent compound .

Comparison with Similar Compounds

Ampicillin sodium is part of the beta-lactam family of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams . Compared to other similar compounds, this compound has a broader spectrum of activity and is effective against a wider range of bacteria. it is more susceptible to degradation by beta-lactamase enzymes produced by resistant bacteria .

Similar Compounds

Amoxicillin: Similar to ampicillin but with better oral absorption and less gastrointestinal side effects.

Penicillin G: Effective against gram-positive bacteria but less effective against gram-negative bacteria compared to ampicillin.

Cephalexin: A first-generation cephalosporin with a similar mechanism of action but a different spectrum of activity.

This compound’s unique properties, such as its broad-spectrum activity and ability to inhibit bacterial cell wall synthesis, make it a valuable antibiotic in both clinical and research settings.

properties

| { "Design of the Synthesis Pathway": "Ampicillin sodium can be synthesized by the reaction of ampicillin with sodium hydroxide.", "Starting Materials": [ "Ampicillin", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve ampicillin in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any insoluble impurities", "Acidify the solution with hydrochloric acid", "Collect the precipitated ampicillin sodium by filtration", "Wash the precipitate with water", "Dry the product at low temperature" ] } | |

CAS RN |

69-52-3 |

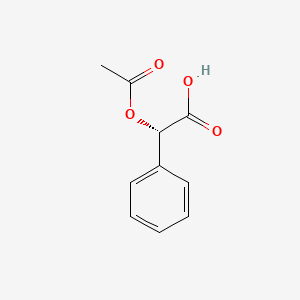

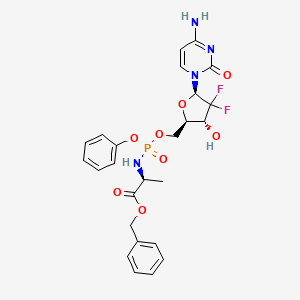

Molecular Formula |

C16H19N3NaO4S |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

CFOQSNKFOROIKY-YWUHCJSESA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |

Appearance |

Solid powder |

Other CAS RN |

69-52-3 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

69-53-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)